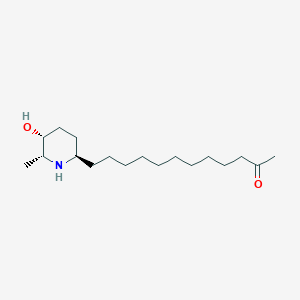

6-Isocassine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Isocassine, also known as this compound, is a useful research compound. Its molecular formula is C18H35NO2 and its molecular weight is 297.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Mechanism of Action

6-Isocassine is known for its unique structural features that allow it to interact with various biological systems. Research indicates that its mode of action is primarily linked to its ability to interact with ion channels and transport mechanisms within cells. This interaction can influence cellular signaling pathways, making it a candidate for therapeutic applications .

Pharmacological Applications

-

Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Pseudomonas aeruginosa 64 µg/mL -

Neuroprotective Effects

- Research Findings : Investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .

- Case Study : In vitro studies indicated that treatment with this compound led to a significant reduction in markers of oxidative damage in neuronal cell cultures exposed to neurotoxic agents.

-

Anticancer Properties

Cancer Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20

Biochemical Applications

-

Ion Channel Modulation

- Research Insights : The ability of this compound to modulate ion channels has been studied extensively. It has been shown to affect calcium and sodium channels, which are crucial for various physiological processes .

- Case Study : Experiments demonstrated that this compound could enhance calcium influx in cardiac myocytes, suggesting potential applications in cardiovascular research.

- Potential as a Natural Product Lead

化学反応の分析

Structural Characteristics and Solvent-Dependent Aggregation

6-Isocassine (C₁₈H₃₅NO₂) exhibits distinct aggregation behavior in solvents of varying polarity:

-

Non-polar solvents (e.g., chloroform-d): Forms dimeric head-to-head aggregates via intermolecular hydrogen bonding between the NH and OH groups of adjacent monomers .

-

Polar protic solvents (e.g., methanol-d₄): Exists predominantly as monomers due to solvent competition for hydrogen-bonding sites .

Key evidence:

-

Nuclear Overhauser Effect (NOE) experiments: Negative NOE enhancements in chloroform-d indicate restricted rotational motion, supporting dimer formation .

-

Diffusion-ordered spectroscopy (DOSY): Apparent hydrodynamic radius in chloroform-d (~50% larger than in methanol-d₄) confirms aggregation .

Comparative Analysis with N-Methyl-6-Isocassine

The methylation of the NH group in this compound eliminates aggregation behavior:

| Property | This compound | N-Methyl-6-Isocassine |

|---|---|---|

| Aggregation in CHCl₃ | Dimeric (head-to-head) | Monomeric |

| NOE Sign | Negative (CHCl₃), Positive (MeOH) | Positive in all solvents |

| Diffusion Coefficient (D, 10⁻¹⁰ m²/s) | 3.2 (CHCl₃), 5.1 (MeOH) | 5.9 (CHCl₃), 5.2 (MeOH) |

Data sourced from NMR and DOSY experiments .

3.1. NMR Spectroscopy (CDCl₃)

| ¹H NMR (δ, ppm) | Assignment |

|---|---|

| 3.85 (m) | H-3 (piperidin-3-ol) |

| 2.70 (br s) | NH (exchangeable) |

| 1.25–1.45 (m) | Aliphatic chain protons |

| ¹³C NMR (δ, ppm) | Assignment |

|---|---|

| 72.1 | C-3 (piperidin-3-ol) |

| 51.8 | C-2/N-bearing carbon |

| 29.7–22.4 | Aliphatic chain carbons |

3.2. Mass Spectrometry

-

HR-ESIMS: m/z 298.2719 ([M+H]⁺, calcd. 298.2740 for C₁₈H₃₆NO₂).

-

Fragmentation pattern dominated by cleavage at the piperidine ring.

Proposed Mechanism of Aggregation

The dimerization in non-polar solvents involves:

-

Intermolecular H-bonding: NH of one monomer → OH of another .

-

Hydrophobic interactions: Aliphatic chains align to minimize solvent exposure.

Structural model:

textMonomer A: NH⋯O–H → Monomer B | | CH₂–(CH₂)₁₄–CH₃

Implications for Biological Activity

While not a direct chemical reaction, the aggregation behavior may influence this compound’s biological interactions, such as ion transport modulation . The non-methylated form’s capacity to form dimers in apolar environments could enhance membrane permeability or receptor binding.

Limitations and Research Gaps

-

No synthetic routes or derivatization reactions of this compound are reported in the literature.

-

Thermal stability and acid/base reactivity remain uncharacterized.

特性

分子式 |

C18H35NO2 |

|---|---|

分子量 |

297.5 g/mol |

IUPAC名 |

12-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]dodecan-2-one |

InChI |

InChI=1S/C18H35NO2/c1-15(20)11-9-7-5-3-4-6-8-10-12-17-13-14-18(21)16(2)19-17/h16-19,21H,3-14H2,1-2H3/t16-,17-,18-/m1/s1 |

InChIキー |

QPRMGHKASRLPJP-KZNAEPCWSA-N |

異性体SMILES |

C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCC(=O)C)O |

正規SMILES |

CC1C(CCC(N1)CCCCCCCCCCC(=O)C)O |

同義語 |

6-isocassine N-methyl-6-isocassine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。